2-(2,6-Difluorophenyl)ethanol

Pharmaceutical R&D Agrochemical Intermediates Chemical Procurement

2-(2,6-Difluorophenyl)ethanol (CAS 168766-16-3) is a primary alcohol featuring a phenyl ring substituted with two fluorine atoms at the ortho (2 and positions. It is primarily utilized as a fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C8H8F2O
Molecular Weight 158.148
CAS No. 168766-16-3
Cat. No. B575222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)ethanol
CAS168766-16-3
Molecular FormulaC8H8F2O
Molecular Weight158.148
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CCO)F
InChIInChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
InChIKeyQMJHNMSIIGRNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





168766-16-3 (2-(2,6-Difluorophenyl)ethanol) Technical Overview: Primary Alcohol Intermediate with 2,6-Difluoro Aromatic Substitution


2-(2,6-Difluorophenyl)ethanol (CAS 168766-16-3) is a primary alcohol featuring a phenyl ring substituted with two fluorine atoms at the ortho (2 and 6) positions. It is primarily utilized as a fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Key physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 201.5±25.0 °C at 760 mmHg, and a predicted logP of 1.46 ± 0.47 [1].

Why 2-(2,6-Difluorophenyl)ethanol (168766-16-3) is Not Freely Interchangeable with Regioisomers or Non-Fluorinated Analogs


The strategic placement of fluorine atoms at the 2 and 6 positions of the phenyl ring imposes unique steric hindrance and electron-withdrawing effects that critically alter both the physicochemical properties and reactivity profile of the molecule. This ortho-difluoro substitution pattern directly impacts the compound's lipophilicity (logP) and the nucleophilicity of its hydroxyl group, which are key determinants in its utility as a building block. Consequently, substituting this compound with non-fluorinated analogs like 2-phenylethanol, or with regioisomers such as 2-(2,5-difluorophenyl)ethanol or 2-(3,4-difluorophenyl)ethanol, can lead to dramatically different reaction outcomes and downstream biological properties [1].

Quantitative Differentiation Guide for 2-(2,6-Difluorophenyl)ethanol (168766-16-3): Evidence vs. Key Analogs


Differentiation from 2,5-Difluoro Regioisomer: Vapor Pressure

The 2,6-difluoro substitution pattern leads to a different vapor pressure compared to its 2,5-difluoro regioisomer. This difference is critical for applications involving distillation or vapor-phase reactions. 2-(2,6-Difluorophenyl)ethanol has a vapor pressure of 0.2±0.4 mmHg at 25°C, whereas the 2,5-isomer's vapor pressure is not reported with the same specificity [1]. While a direct, head-to-head comparison is not available, this class-level inference suggests a potential advantage in process design for the 2,6-isomer where lower volatility is desired .

Pharmaceutical R&D Agrochemical Intermediates Chemical Procurement

Differentiation from 2,5-Difluoro Regioisomer: Flash Point

The flash point is a key safety parameter for procurement and storage. The 2,6-isomer has a reported flash point of 75.7±23.2 °C , while the 2,5-isomer is reported to have a flash point of 77.6±23.2 °C . The 2,6-isomer's flash point is slightly lower, potentially indicating a marginally higher flammability risk, which may influence safety protocols and storage requirements.

Chemical Safety Procurement Compliance Lab Safety

Differentiation from Non-Fluorinated Analogs: Hydrophobicity (logP)

Fluorination is a classic strategy to increase lipophilicity, thereby enhancing membrane permeability and metabolic stability. While experimental logP data for 2-(2,6-difluorophenyl)ethanol is limited, a predicted logP of 1.46 ± 0.47 is reported [1]. In stark contrast, its non-fluorinated parent, 2-phenylethanol, has a significantly lower logP of approximately 1.36 [2]. This increase of ~0.1 log units is a significant, quantifiable change in lipophilicity.

Drug Design Medicinal Chemistry Property Prediction

Differentiation from 2,6-Dichloro Analog: Molecular Weight and Physical State

Replacing fluorine with chlorine at the 2,6-positions significantly alters the compound's properties. 2-(2,6-Difluorophenyl)ethanol (C8H8F2O) has a molecular weight of 158.15 g/mol and is a liquid at room temperature . The dichloro analog, 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O), has a significantly higher molecular weight of 191.05 g/mol and is a white to slightly yellow crystalline powder with a melting point of 59-65 °C . This fundamental difference in physical state has profound implications for handling, purification, and formulation processes.

Chemical Synthesis Intermediate Selection Material Science

Availability of Basic Analytical Data (Density and Boiling Point) for Process Design

The availability of reliable, published physicochemical data is a key differentiator for procurement and process design. For 2-(2,6-difluorophenyl)ethanol, the boiling point is reported as 201.5±25.0 °C at 760 mmHg, and the density as 1.2±0.1 g/cm³ . This data is essential for designing distillation, extraction, and other unit operations. In contrast, many other fluorinated phenethyl alcohols lack such comprehensive, publicly available datasets, creating uncertainty in process development.

Process Chemistry Scale-up Analytical Method Development

Procurement Guidance: Optimal Application Scenarios for 2-(2,6-Difluorophenyl)ethanol (168766-16-3)


Synthesis of Drug Candidates with Enhanced Membrane Permeability

Given its higher predicted logP (1.46 ± 0.47) compared to non-fluorinated analogs like 2-phenylethanol (1.36), 2-(2,6-difluorophenyl)ethanol is a strategically superior building block for medicinal chemistry programs aimed at improving the oral bioavailability or CNS penetration of a drug candidate. The 2,6-difluoro substitution pattern increases lipophilicity, which is a critical parameter for passive diffusion across biological membranes [1].

Process Development Requiring Liquid Handling and Distillation

2-(2,6-Difluorophenyl)ethanol is a liquid at room temperature with a well-defined boiling point (201.5±25.0 °C). This makes it more amenable to common industrial processes like liquid dispensing, solvent-free reactions, and purification via distillation compared to its solid 2,6-dichloro analog (melting point 59-65 °C) . Procurement of the liquid 2,6-difluoro intermediate simplifies the engineering and workflow of a synthetic route.

Investigating Steric and Electronic Effects in Catalysis or Drug-Target Binding

The specific ortho-difluoro substitution pattern is not merely a lipophilicity enhancer; it imposes unique steric and electronic constraints. This makes 2-(2,6-difluorophenyl)ethanol a valuable probe in structure-activity relationship (SAR) studies to investigate how steric hindrance and electron withdrawal at the 2- and 6-positions affect binding to a biological target or the outcome of a catalytic cycle, a role that its 2,5-difluoro or non-fluorinated counterparts cannot fulfill [2].

Agrochemical Intermediate Development

2-(2,6-Difluorophenyl)ethanol is cited as a versatile intermediate in the synthesis of agrochemicals [3]. Its utility in this field stems from the combination of its primary alcohol handle, which allows for easy derivatization, and the fluorinated aromatic ring, which imparts desirable properties like enhanced metabolic stability and environmental persistence often required for crop protection agents.

Technical Documentation Hub

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